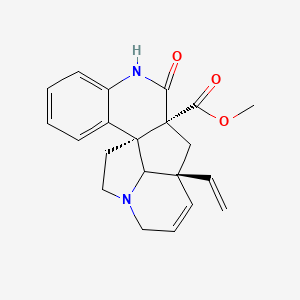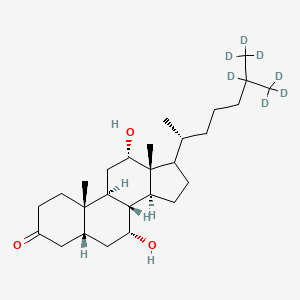
7|A,12|A-Dihydroxy-5|A-cholestan-3-one-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7|A,12|A-Dihydroxy-5|A-cholestan-3-one-d7 is a synthetic derivative of a naturally occurring bile acid intermediate. This compound is characterized by the presence of hydroxyl groups at the 7 and 12 positions and a ketone group at the 3 position on the cholestane backbone. The “d7” designation indicates that this compound is deuterated, meaning that seven hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to trace metabolic pathways and study the behavior of the compound in biological systems .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7|A,12|A-Dihydroxy-5|A-cholestan-3-one-d7 typically involves multiple steps, starting from a suitable steroid precursor The hydroxylation at the 7 and 12 positions can be achieved using specific oxidizing agents under controlled conditionsThe deuteration process involves the exchange of hydrogen atoms with deuterium, which can be achieved using deuterated solvents and catalysts .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, chromatography, and recrystallization to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 7|A,12|A-Dihydroxy-5|A-cholestan-3-one-d7 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form ketones or carboxylic acids.
Reduction: The ketone group at the 3 position can be reduced to form a hydroxyl group.
Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters
Common Reagents and Conditions:
Oxidation: Jones reagent, PCC, or KMnO4 under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine
Major Products Formed:
Oxidation: Formation of 7-keto, 12-keto, or 3,7,12-triketone derivatives.
Reduction: Formation of 3-hydroxy-7|A,12|A-dihydroxy-5|A-cholestane.
Substitution: Formation of 7-alkoxy, 12-alkoxy, or 3-alkoxy derivatives
科学的研究の応用
7|A,12|A-Dihydroxy-5|A-cholestan-3-one-d7 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of bile acid derivatives.
Biology: Employed in metabolic studies to trace the biosynthesis and degradation pathways of bile acids in organisms.
Medicine: Investigated for its potential role in the treatment of liver diseases and disorders related to bile acid metabolism.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals targeting bile acid-related pathways .
作用機序
The mechanism of action of 7|A,12|A-Dihydroxy-5|A-cholestan-3-one-d7 involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for enzymes such as 3β-Hydroxysteroid Dehydrogenase, which catalyzes the conversion of hydroxyl groups to ketones. The compound also interacts with nuclear receptors such as FXR (Farnesoid X Receptor), regulating the expression of genes involved in bile acid synthesis and metabolism .
類似化合物との比較
7|A,12|A-Dihydroxy-5|B-cholestan-3-one: Similar structure but with a different stereochemistry at the 5 position.
7|A-Hydroxy-5|A-cholestan-3-one: Lacks the hydroxyl group at the 12 position.
12|A-Hydroxy-5|A-cholestan-3-one: Lacks the hydroxyl group at the 7 position .
Uniqueness: 7|A,12|A-Dihydroxy-5|A-cholestan-3-one-d7 is unique due to its deuterated form, which allows for detailed metabolic studies and tracing in biological systems. The presence of hydroxyl groups at both the 7 and 12 positions, along with the ketone group at the 3 position, provides distinct chemical reactivity and biological activity compared to its non-deuterated counterparts .
特性
分子式 |
C27H46O3 |
|---|---|
分子量 |
425.7 g/mol |
IUPAC名 |
(5R,7R,8R,9S,10S,12S,13R,14S)-7,12-dihydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H46O3/c1-16(2)7-6-8-17(3)20-9-10-21-25-22(15-24(30)27(20,21)5)26(4)12-11-19(28)13-18(26)14-23(25)29/h16-18,20-25,29-30H,6-15H2,1-5H3/t17-,18+,20?,21+,22+,23-,24+,25+,26+,27-/m1/s1/i1D3,2D3,16D |
InChIキー |
HHVQPBXBALLUDF-IAJZPFSISA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)C1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CCC(=O)C4)C)O)O)C)C([2H])([2H])[2H] |
正規SMILES |
CC(C)CCCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


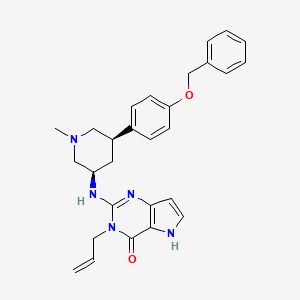
![1-[4-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B12428316.png)

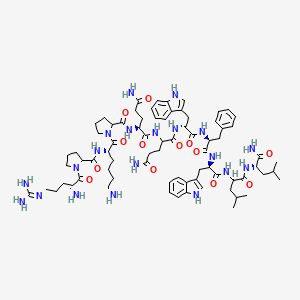
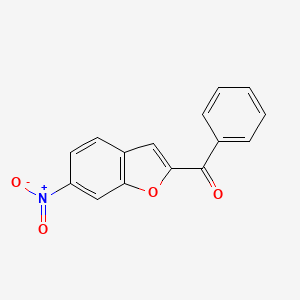
![methyl 2-[(1S,2R,3R,4R,15R,16R,17R,18S,32R,34S,35S)-2,16,17,35-tetraacetyloxy-21,34-dihydroxy-7,21,22,32,34-pentamethyl-6,10,12,20,29-pentaoxo-5,13,19,30,33-pentaoxa-26-azahexacyclo[16.15.1.14,15.01,15.03,32.023,28]pentatriaconta-23(28),24,26-trien-11-yl]acetate](/img/structure/B12428332.png)
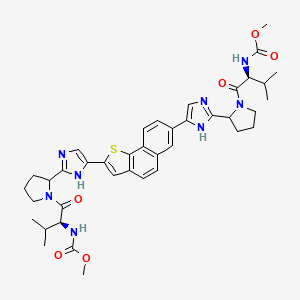

![[(7R,8R)-7-acetyloxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl 2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate](/img/structure/B12428353.png)
![Naphtho[1,2-e][1,3]dioxepin, 1,5,7,7a,8,9,10,11,11a,11b-decahydro-3,3,8,8,11a-pentamethyl-, (7aS,11aS,11bR)-](/img/structure/B12428354.png)
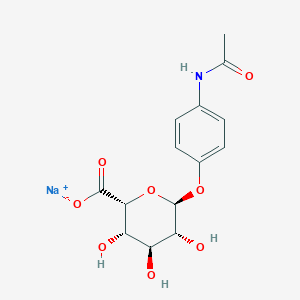
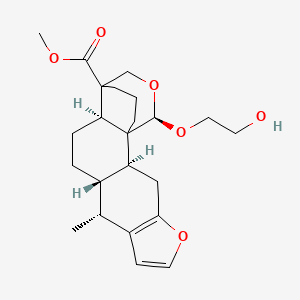
![2-[(5-Bromopyridin-2-yl)amino]-3-methylbutan-1-ol hydrochloride](/img/structure/B12428376.png)
